Acetamide, N-(phenyl-2,3,4,5,6-d5)-

Descripción general

Descripción

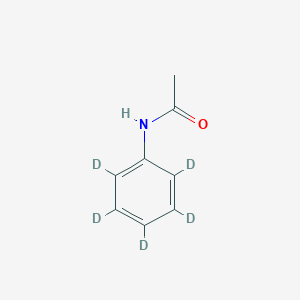

Acetamide, N-(phenyl-2,3,4,5,6-d5)-, also known as Acetamide, N-(phenyl-2,3,4,5,6-d5)-, is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 140.19 g/mol. The purity is usually 95%.

The exact mass of the compound Acetamide, N-(phenyl-2,3,4,5,6-d5)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acetamide, N-(phenyl-2,3,4,5,6-d5)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(phenyl-2,3,4,5,6-d5)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Acetamide derivatives are an area of significant interest in medicinal chemistry due to their diverse biological activities. The compound Acetamide, N-(phenyl-2,3,4,5,6-d5)- is a deuterated variant of acetamide that has been studied for its potential pharmacological properties. This article reviews the biological activity of this compound based on various research findings, including antimicrobial, anticancer, anticonvulsant activities, and other relevant biological effects.

Chemical Structure and Synthesis

Acetamide, N-(phenyl-2,3,4,5,6-d5)- is characterized by the presence of a deuterated phenyl group. The synthesis of such compounds typically involves acylation reactions or modifications of existing acetamide structures. The incorporation of deuterium can influence the pharmacokinetics and metabolic stability of the compound.

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of acetamide derivatives. For instance:

- Study Findings : A study on various acetamide derivatives reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were evaluated using the turbidimetric method and showed promising results against multiple microbial strains .

| Compound | Activity Against | Method Used |

|---|---|---|

| d1 | Gram-positive | Turbidimetric |

| d2 | Gram-negative | Turbidimetric |

| d3 | Fungal species | Turbidimetric |

2. Anticancer Activity

The anticancer potential of acetamide derivatives has been extensively researched:

- Case Study : A study evaluated several acetamide derivatives against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay. Compounds d6 and d7 exhibited significant cytotoxicity, highlighting their potential as anticancer agents .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| d6 | 12 | MCF7 |

| d7 | 15 | MCF7 |

3. Anticonvulsant Activity

Research has also focused on the anticonvulsant effects of acetamide derivatives:

- Research Insights : A series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and tested in animal models for their anticonvulsant activity. The results indicated that certain derivatives effectively reduced seizure activity in models such as maximal electroshock (MES) tests .

| Compound | Seizure Protection (mg/kg) | Test Type |

|---|---|---|

| 12 | 100 | MES |

| 13 | 300 | MES |

Neuroprotective Effects

Recent studies have indicated that some acetamide derivatives exhibit neuroprotective effects. For example:

- Neuroprotection Study : Compounds designed with acetamide linkages demonstrated protective effects on PC12 cells against sodium nitroprusside-induced damage. One notable compound showed an IC50 value comparable to established neuroprotective agents like edaravone .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of acetamide derivatives:

Aplicaciones Científicas De Investigación

Drug Discovery and Development

Isotope Labeling in Pharmacokinetics:

Deuterated compounds like Acetamide-d5 are increasingly utilized in drug discovery to enhance pharmacokinetic properties. The incorporation of deuterium can lead to improved metabolic stability and altered pharmacodynamics. Studies suggest that deuterated drugs may exhibit reduced clearance rates and prolonged half-lives compared to their non-deuterated counterparts.

Case Study: Deuterated Drug Candidates

Research has demonstrated that deuteration can significantly affect the pharmacokinetic profiles of drug candidates. For instance, compounds similar to Acetamide-d5 have been shown to improve the efficacy and safety profiles of existing pharmaceuticals by modifying their metabolic pathways .

Analytical Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The unique isotopic signature of Acetamide-d5 allows for enhanced resolution in NMR spectroscopy. Researchers use this compound to study molecular interactions and dynamics within complex biological systems. The presence of deuterium provides distinct signals that can aid in the elucidation of molecular structures and conformations .

Applications in Method Development:

Acetamide-d5 is also employed in the development of analytical methods for quantifying drug levels in biological samples. Its isotopic labeling helps differentiate between analytes and internal standards during mass spectrometry analysis .

Biological Research

Metabolic Studies:

The use of Acetamide-d5 in metabolic studies allows researchers to trace the pathways of drug metabolism in vivo. By tracking the distribution and breakdown of deuterated compounds, scientists can gain insights into metabolic processes and potential drug interactions .

Pharmacodynamics:

In pharmacodynamics studies, Acetamide-d5 serves as a model compound to investigate how drugs interact with biological targets. Its isotopic labeling helps understand binding affinities and mechanisms of action at a molecular level .

Synthesis and Chemical Reactions

Synthesis Methods:

Acetamide-d5 can be synthesized through various methods including the deuteration of acetanilide using deuterium gas (D₂) in the presence of catalysts such as palladium on alumina. This synthesis route is notable for its efficiency and high yield, making it suitable for large-scale production .

Reactivity Studies:

The chemical reactivity of Acetamide-d5 is similar to that of its non-deuterated analogs but can exhibit differences due to the kinetic isotope effect. This property is particularly useful in studying reaction mechanisms and developing new synthetic pathways for related compounds .

Propiedades

IUPAC Name |

N-(2,3,4,5,6-pentadeuteriophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZERHIULMFGESH-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101302810 | |

| Record name | N-(Phenyl-2,3,4,5,6-d5)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15826-91-2 | |

| Record name | N-(Phenyl-2,3,4,5,6-d5)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15826-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(phenyl-2,3,4,5,6-d5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015826912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(phenyl-2,3,4,5,6-d5)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(Phenyl-2,3,4,5,6-d5)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2,3,4,5,6-2H5]phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.